molecular formula C13H18O2S B12572301 2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione CAS No. 488736-96-5

2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12572301
CAS No.: 488736-96-5
M. Wt: 238.35 g/mol
InChI Key: WXNGJKSENRMDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of cyclohexa-2,5-diene-1,4-diones, which are known for their diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2-tert-butylcyclohexa-2,5-diene-1,4-dione with a propylsulfanyl reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols, along with a suitable catalyst.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). This results in oxidative stress and apoptosis in cancer cells. The compound targets specific molecular pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), which are crucial for the induction of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
  • 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
  • 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione

Uniqueness

Compared to similar compounds, 2-tert-Butyl-5-(propylsulfanyl)cyclohexa-2,5-diene-1,4-dione stands out due to its unique propylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

488736-96-5

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

2-tert-butyl-5-propylsulfanylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C13H18O2S/c1-5-6-16-12-8-10(14)9(7-11(12)15)13(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

WXNGJKSENRMDEN-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=O)C(=CC1=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.